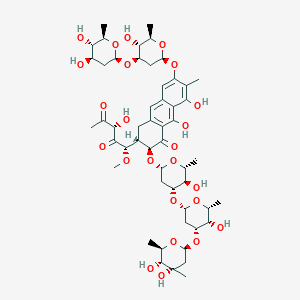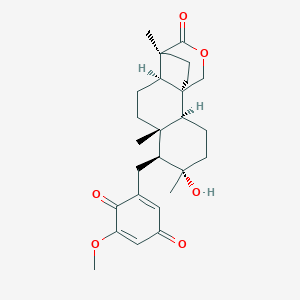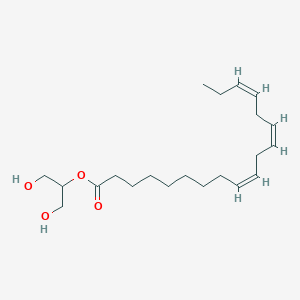
2-Monolinolenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MG(0:0/18:3(9Z, 12Z, 15Z)/0:0), also known as 2-monolinolenin or 2-monolinolenoylglycerol, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. MG(0:0/18:3(9Z, 12Z, 15Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. MG(0:0/18:3(9Z, 12Z, 15Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, MG(0:0/18:3(9Z, 12Z, 15Z)/0:0) is primarily located in the membrane (predicted from logP) and cytoplasm. MG(0:0/18:3(9Z, 12Z, 15Z)/0:0) can be biosynthesized from alpha-linolenic acid.
2-alpha-linolenoylglycerol is a 2-monoglyceride where the acyl group is (9Z,12Z,15Z)-octadecatrienoyl (alpha-linolenoyl). It derives from an alpha-linolenic acid.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has demonstrated the antimicrobial efficacy of linolenic acid, a component of glyceryl 2-linolenate, particularly against Bacillus cereus and Staphylococcus aureus. The combination of linolenic acid with monoglycerides, such as glycerol laurate or glycerol myristate, showed enhanced antimicrobial activity, suggesting potential applications in food safety and preservation (Lee, Kim, & Shin, 2002).
Nutritional and Physiological Effects
The nutritional and physiological roles of glyceryl 2-linolenate derivatives, particularly those high in linolenic and oleic acids, have been extensively studied. These studies have looked at aspects such as energy intake, macronutrient composition, and parameters of appetite and taste perception, providing insights into the compound's potential benefits for weight management and metabolic health (Kamphuis, Westerterp-Plantenga, & Saris, 2001).
Biotechnological and Industrial Applications
The potential of glyceryl 2-linolenate in biotechnological and industrial applications has also been explored. For instance, its role in the synthesis of epoxidized glyceryl linoleate, a derivative of epoxidized soybean oil, highlights its utility in improving analytical methods for detecting such compounds in complex food matrices. This points to its significance in food safety and quality control processes (La Tegola et al., 2013).
Drug Delivery Systems
Innovative drug delivery systems utilizing glyceryl monooleate, closely related to glyceryl 2-linolenate, have been developed for sustained drug release. These systems, characterized by their mucoadhesive properties and controlled release mechanisms, indicate the potential of glyceryl 2-linolenate derivatives in pharmaceutical applications (Ganguly & Dash, 2004).
Eigenschaften
CAS-Nummer |
55268-58-1 |
|---|---|
Molekularformel |
C21H36O4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |
InChI-Schlüssel |
ZCCLDKGWJIREQF-PDBXOOCHSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


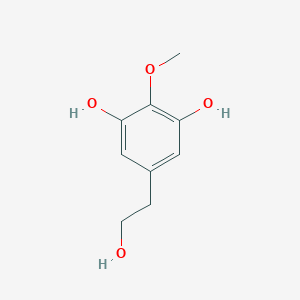
![(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde](/img/structure/B1248683.png)
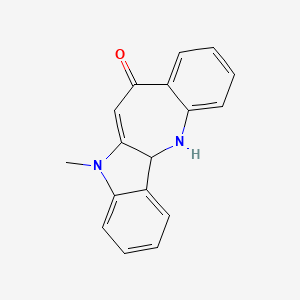
![N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1248688.png)

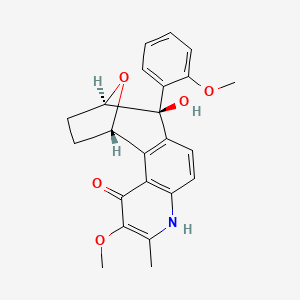
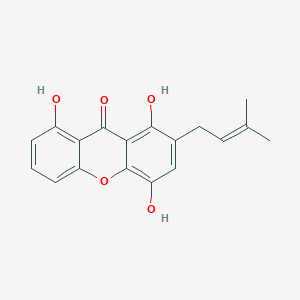

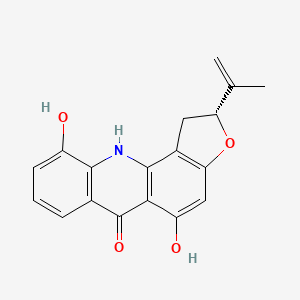
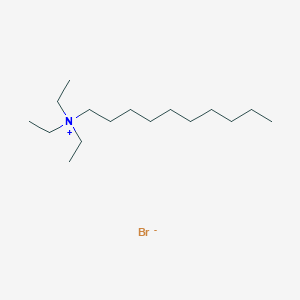
![(2S,3S)-2,3-dihydroxy-3-[(3S,5S)-2-hydroxy-2,3-dimethyl-7-oxo-1,4-oxazepan-5-yl]-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}propanamide](/img/structure/B1248702.png)
